4-[(3,5-dimethylphenoxy)methyl]benzoic Acid

Lipophilicity Drug-likeness Permeability

4-[(3,5-Dimethylphenoxy)methyl]benzoic acid (CAS 149288-57-3) is a synthetic para-substituted benzoic acid derivative belonging to the phenoxymethyl benzoic acid class, with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol. Its structure features a benzoic acid core connected via a methyleneoxy (–CH2O–) linker to a 3,5-dimethylphenoxy moiety at the 4-position.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 149288-57-3
Cat. No. B3104703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,5-dimethylphenoxy)methyl]benzoic Acid
CAS149288-57-3
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C16H16O3/c1-11-7-12(2)9-15(8-11)19-10-13-3-5-14(6-4-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
InChIKeyRTAABVPKNHSFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3,5-Dimethylphenoxy)methyl]benzoic Acid (CAS 149288-57-3): Chemical Identity, Class, and Procurement Context


4-[(3,5-Dimethylphenoxy)methyl]benzoic acid (CAS 149288-57-3) is a synthetic para-substituted benzoic acid derivative belonging to the phenoxymethyl benzoic acid class, with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol . Its structure features a benzoic acid core connected via a methyleneoxy (–CH2O–) linker to a 3,5-dimethylphenoxy moiety at the 4-position. This compound is primarily supplied as a research-grade building block (≥95% purity) for medicinal chemistry, agrochemical, and materials science applications, with documented availability through multiple global vendors . Computational predictions indicate a pKa of 4.19±0.10, a predicted boiling point of 436.1±33.0 °C, and a predicted density of 1.169±0.06 g/cm³ .

Why In-Class Substitution of 4-[(3,5-Dimethylphenoxy)methyl]benzoic Acid Is Not Advisable Without Comparative Physicochemical Verification


Phenoxymethyl benzoic acid derivatives sharing the C16H16O3 formula are not functionally interchangeable. The 3,5-dimethyl substitution pattern on the phenoxy ring imparts a distinct lipophilicity profile compared to other regioisomers: the 2,4-dimethyl analog (CAS 149288-33-5) exhibits an ACD/LogP of 4.39 and LogD7.4 of 1.65 , whereas the unsubstituted 4-(phenoxymethyl)benzoic acid (CAS 31719-76-3) has a significantly lower LogP of 3.20 and LogD7.4 of 0.076 [1]. The 3,5-dimethyl arrangement positions both methyl groups meta to the ether oxygen, creating a steric and electronic environment distinct from ortho-substituted variants, which can alter reactivity in derivatization chemistry and affect binding in biological screens [2]. Additionally, the para-benzoic acid isomer (CAS 149288-57-3) differs from its meta-substituted counterpart (CAS 938140-74-0) in pKa (4.19 vs. 4.16, both predicted), which may influence ionization state and solubility under physiological or reaction conditions . These quantitative differences underscore the risk of uncontrolled substitution in structure-activity relationship (SAR) studies or synthetic route development.

Quantitative Differentiation Evidence for 4-[(3,5-Dimethylphenoxy)methyl]benzoic Acid (CAS 149288-57-3) vs. Closest Analogs


LogP and LogD7.4 Differentiation: 3,5-Dimethyl Substitution vs. Unsubstituted Parent and 2,4-Dimethyl Regioisomer

The 3,5-dimethyl substitution on the target compound confers intermediate lipophilicity between the unsubstituted parent and the 2,4-dimethyl regioisomer. The 3-substituted analog 3-[(3,5-dimethylphenoxy)methyl]benzoic acid (CAS 938140-74-0) has a calculated LogP of 4.22 and LogD7.4 of 1.08 [1], while the unsubstituted 4-(phenoxymethyl)benzoic acid has a LogP of 3.20 and LogD7.4 of 0.076 [2]. The 2,4-dimethyl regioisomer (CAS 149288-33-5) shows a higher LogP of 4.39 and LogD7.4 of 1.65 (ACD-predicted) . This LogD7.4 range of approximately 1.6 log units across the series means that at physiological pH, the ionized fraction differs substantially: the unsubstituted compound is ~84% ionized at pH 7.4 (LogD7.4 ≈ 0.08), while the 2,4-dimethyl analog is only ~2% ionized (LogD7.4 = 1.65), with the 3,5-dimethyl-substituted compounds occupying an intermediate ionization state (estimated ~8–10% ionized).

Lipophilicity Drug-likeness Permeability

pKa Differentiation: Effect of 3,5-Dimethylphenoxy Substitution on Carboxylic Acid Acidity

The predicted pKa of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid is 4.19±0.10 . This is modestly higher (weaker acid) than both the unsubstituted 4-(phenoxymethyl)benzoic acid (pKa = 4.06, calculated) [1] and the meta-substituted regioisomer 3-[(3,5-dimethylphenoxy)methyl]benzoic acid (pKa = 4.16±0.10, predicted) . The electron-donating effect of the two meta-methyl groups reduces the acidity of the benzoic acid by approximately 0.13 pKa units relative to the unsubstituted parent. While this difference appears small, it corresponds to approximately a 35% difference in Ka (acid dissociation constant), meaning the target compound will be less dissociated at any given pH below its pKa, affecting its solubility, extraction behavior, and reactivity in pH-sensitive transformations.

Acid strength Ionization Reactivity

Methylene Linker Advantage: Differentiation from Directly Linked 4-(3,5-Dimethylphenoxy)benzoic Acid

The target compound contains a methyleneoxy (–CH2O–) linker between the benzoic acid core and the 3,5-dimethylphenoxy group, distinguishing it from 4-(3,5-dimethylphenoxy)benzoic acid (CAS 925005-06-7), which has a direct ether linkage without the intervening methylene group [1]. This structural difference has two quantifiable consequences: (i) the molecular weight increases from 242.27 g/mol (C15H14O3) to 256.30 g/mol (C16H16O3), and (ii) the rotatable bond count increases from 3 to 4 [2]. The additional rotatable bond introduces greater conformational flexibility (a torsional degree of freedom around the benzylic C–O bond), which can be advantageous for induced-fit binding in biological targets or for optimizing crystal packing in material science applications. The methylene linker also serves as a synthetic diversification point, enabling further functionalization (e.g., oxidation, halogenation) that is not accessible with the directly linked analog.

Conformational flexibility Synthetic handle Linker chemistry

Class-Level Biological Precedent: 3,5-Dimethylphenoxy Moiety as a Pharmacophoric Element in CARM1 Inhibition

The 3,5-dimethylphenoxy group present in the target compound has been identified as a key pharmacophoric element in SGC2085, a potent and selective coactivator-associated arginine methyltransferase 1 (CARM1) inhibitor. SGC2085 features a 3,5-dimethylphenoxy substituent at position R2 and demonstrates an IC50 of 50 nM for CARM1 with over 100-fold selectivity against PRMT6 (IC50 = 5.2 µM) . While the target compound is a building block and not a direct inhibitor, the presence of the same 3,5-dimethylphenoxy moiety establishes a class-level rationale for its inclusion in focused libraries targeting epigenetic enzymes. In contrast, the unsubstituted 4-(phenoxymethyl)benzoic acid lacks the dimethyl substitution and would not be expected to recapitulate this pharmacophoric interaction. This precedent is supported by additional literature showing that 3,5-dimethylphenoxy-containing compounds have demonstrated activity against protein kinase CK2 (IC50 = 18.8 mM for a 4H-chromenone derivative) [1], further validating the moiety's relevance.

Epigenetics Methyltransferase inhibition Selectivity

Supplier Availability and Purity Benchmarking Against Closest Regioisomers

The target compound (CAS 149288-57-3) is commercially available from multiple suppliers including BIOFOUNT (5 g scale, reference price ¥18,237 as of 2023) and Matrix Scientific (5 g, 95% purity, $1,403.00 as of 2023) [1], with additional sourcing through MolPort's aggregated marketplace . By comparison, the closely related 2,5-dimethyl regioisomer (CAS 149288-58-4) is available from Bidepharm at 98% purity , while the 2,6-dimethyl variant (CAS 149288-34-6) is listed in the Chem-Space catalog [2]. The 3,5-dimethyl substitution pattern occupies a specific availability niche: it is less commonly stocked than the 2,4- or 3,4-dimethyl analogs, which appear in a larger number of supplier catalogs. The MDL identifier MFCD08164095 is specific to this compound, enabling unambiguous procurement across supplier databases [1].

Procurement Purity Supply chain

Boiling Point and Density Differentiation: Predicted Physicochemical Properties for Purification and Formulation

The predicted boiling point of the target compound (436.1±33.0 °C at 760 mmHg) is lower than that of the meta-substituted regioisomer 3-[(3,5-dimethylphenoxy)methyl]benzoic acid (442.7±33.0 °C) , a difference of approximately 6.6 °C. While both are predicted values with overlapping uncertainty ranges, the consistent ~6 °C difference across the 3- vs. 4-substitution pattern suggests a real structural effect: the para-benzoic acid isomer has a slightly lower boiling point. The predicted density is identical for both isomers at 1.169±0.06 g/cm³ . These differences, though modest, can influence the choice of distillation conditions, sublimation parameters, or thermal stability assessments during scale-up purification. The lower boiling point of the para-isomer may offer a marginal advantage in reduced thermal stress during high-temperature processing.

Physical properties Purification Formulation

Best-Fit Research and Industrial Application Scenarios for 4-[(3,5-Dimethylphenoxy)methyl]benzoic Acid (CAS 149288-57-3)


Epigenetic Focused Library Design: CARM1 and PRMT-Targeted Probe Synthesis

Researchers constructing focused compound libraries for epigenetic methyltransferase targets can prioritize this building block because the 3,5-dimethylphenoxy moiety it carries is a validated pharmacophoric element in SGC2085, a CARM1 inhibitor with an IC50 of 50 nM and >100-fold selectivity over PRMT6 . The carboxylic acid handle at the para position enables straightforward amide coupling or esterification to generate diverse analogs, while the methylene linker provides an additional vector for SAR exploration compared to directly linked 4-(3,5-dimethylphenoxy)benzoic acid. The intermediate LogD7.4 (estimated ~1.1) positions derived compounds favorably within Lipinski-compliant chemical space for lead optimization.

Regioisomer-Controlled Medicinal Chemistry SAR Campaigns

In SAR studies where the position of methyl substituents on the phenoxy ring is the variable under investigation, this compound serves as the specific 3,5-dimethyl probe. Its predicted pKa of 4.19 and LogP of approximately 4.2 distinguish it from the 2,4-dimethyl analog (LogP = 4.39, LogD7.4 = 1.65) and the 3,4-dimethyl analog (LogP = 3.58) [1], enabling systematic exploration of how dimethyl substitution pattern affects target binding, cellular permeability, and metabolic stability. The compound's MDL identifier (MFCD08164095) ensures unambiguous procurement of the correct regioisomer.

Synthetic Methodology Development Using Para-Functionalized Benzoic Acid Scaffolds

The compound's para-benzoic acid architecture combined with a methyleneoxy linker makes it suitable as a model substrate for developing and benchmarking new amidation, esterification, or C–H functionalization methodologies. Its predicted boiling point (436.1 °C) and density (1.169 g/cm³) provide reference parameters for reaction optimization. The lower predicted boiling point compared to the meta-isomer (442.7 °C) may simplify product isolation in reactions where boiling point differences are exploited for separation.

Antiparasitic Agent Precursor Development Leveraging the Phenoxymethyl Benzoic Acid Scaffold

The phenoxymethyl benzoic acid scaffold, when elaborated into thioureide derivatives, has demonstrated antiproliferative activity against Toxoplasma gondii with IC50 values as low as approximately 1 µM for certain substituted analogs [2]. While the reported thioureides were derived from 2-(phenoxymethyl)benzoic acid rather than the 4-substituted variant, the scaffold precedent supports the use of this 4-[(3,5-dimethylphenoxy)methyl]benzoic acid building block as a starting point for generating novel antiparasitic compound libraries. The 3,5-dimethyl substitution may further modulate the antiparasitic potency and selectivity profile.

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